(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[82102,7]tridec-6-ene-3,5-dione is a complex organic compound that features multiple functional groups, including hydroxyl, epoxy, and pyrimido-oxazocine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione typically involves multiple steps, including the formation of the pyrimido-oxazocine core, introduction of hydroxyl groups, and epoxidation. Common synthetic routes may include:
Formation of the Pyrimido-Oxazocine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or heterocyclic compounds.
Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can introduce hydroxyl groups at specific positions.
Epoxidation: The epoxy group can be introduced using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The epoxy group can be reduced to diols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxy or hydroxyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Diols
Substitution: Amino or thio derivatives
Scientific Research Applications
Chemistry
In chemistry, (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[82102,7]tridec-6-ene-3,5-dione could be explored for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Modulation: The compound may influence cellular pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione: shares similarities with other pyrimido-oxazocine derivatives and epoxy compounds.
Pyrimido-oxazocine Derivatives: These compounds have similar core structures but may differ in functional groups and substitutions.
Epoxy Compounds: Compounds with epoxy groups that undergo similar chemical reactions.
Uniqueness
The uniqueness of (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[82102,7]tridec-6-ene-3,5-dione lies in its combination of functional groups and structural complexity
Properties
CAS No. |
15425-10-2 |
---|---|
Molecular Formula |
C9H10N2O6 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione |
InChI |
InChI=1S/C9H10N2O6/c12-4-1-5-11(9(15)10-4)8-7(14)6(13)3(17-8)2-16-5/h1,3,6-8,13-14H,2H2,(H,10,12,15)/t3-,6-,7-,8-/m1/s1 |
InChI Key |
SJHFNVGVSNXHJS-YXZULKJRSA-N |
SMILES |
C1C2C(C(C(O2)N3C(=CC(=O)NC3=O)O1)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C(=CC(=O)NC3=O)O1)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C(=CC(=O)NC3=O)O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.